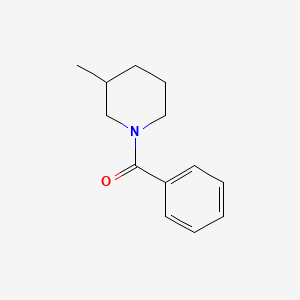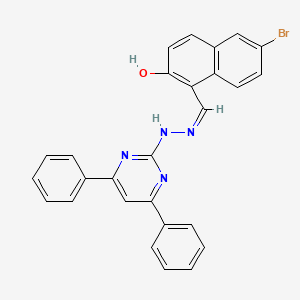![molecular formula C21H26N4O2 B6014446 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B6014446.png)
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide, commonly known as OP3, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OP3 belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of OP3 is not fully understood. However, it has been proposed that OP3 acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. OP3 has also been found to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
OP3 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to the suppression of neuronal activity. OP3 has also been found to reduce the release of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OP3 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. OP3 also exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to the use of OP3 in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on OP3. One potential area of research is the development of novel derivatives of OP3 that exhibit improved pharmacological properties. Another area of research is the investigation of the potential applications of OP3 in the treatment of various neurological and psychiatric disorders. Finally, the mechanism of action of OP3 could be further elucidated to better understand its effects on the GABAergic system and the sigma-1 receptor.
Métodos De Síntesis
The synthesis of OP3 can be achieved through a multi-step process involving the reaction of 2-pyridinemethanol with piperazine, followed by the addition of 3-phenylpropylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure OP3.
Aplicaciones Científicas De Investigación
OP3 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. OP3 has also been found to have potential applications in the treatment of neuropathic pain and anxiety disorders.
Propiedades
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(23-12-6-9-17-7-2-1-3-8-17)15-19-21(27)24-13-14-25(19)16-18-10-4-5-11-22-18/h1-5,7-8,10-11,19H,6,9,12-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUBAMFICISLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B6014372.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6014385.png)
![6-phenyl-3-{[4-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6014395.png)
![N-{2-[(methylamino)sulfonyl]ethyl}-5-[1-(3-methyl-2-buten-1-yl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6014398.png)
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6014408.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6014413.png)
![2-cyclopropyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6014427.png)

![2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6014437.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6014452.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6014460.png)

![4-(3-{[2-(1-cyclohexen-1-yl)ethyl]amino}butyl)phenol](/img/structure/B6014476.png)

